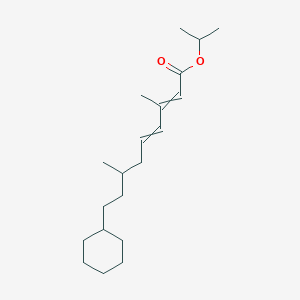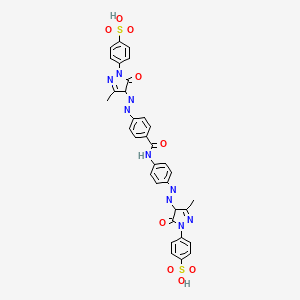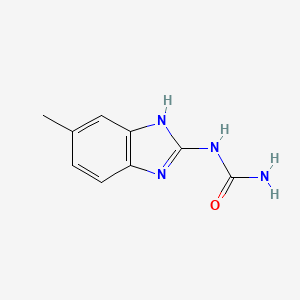
(6-methyl-1H-benzimidazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-1H-benzimidazol-2-yl)urea is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This structural motif is found in various biologically active molecules and has been extensively studied for its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-benzimidazol-2-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a urea moiety. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Oxidative carbonylation: This method uses methanol and carbon monoxide in the presence of a catalyst.
Transesterification: This method involves the reaction of an ester with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as oxidative carbonylation and transesterification due to their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
(6-methyl-1H-benzimidazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
科学研究应用
(6-methyl-1H-benzimidazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of fungicides and other agrochemicals.
作用机制
The mechanism of action of (6-methyl-1H-benzimidazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA grooves and interfere with DNA replication, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in various biological processes, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Benomyl: A fungicide with a similar benzimidazole structure.
Carbendazim: Another fungicide with a benzimidazole core.
Thiabendazole: An anthelmintic with a benzimidazole structure.
Albendazole: An antiparasitic agent with a benzimidazole core.
Uniqueness
(6-methyl-1H-benzimidazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and urea moiety contribute to its unique reactivity and potential therapeutic applications .
属性
CAS 编号 |
55864-38-5 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC 名称 |
(6-methyl-1H-benzimidazol-2-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)12-9(11-6)13-8(10)14/h2-4H,1H3,(H4,10,11,12,13,14) |
InChI 键 |
VCUNITJMTKFRCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
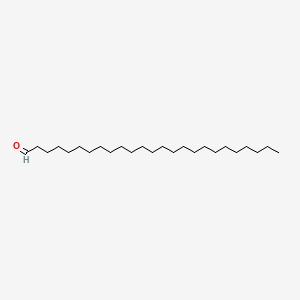
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
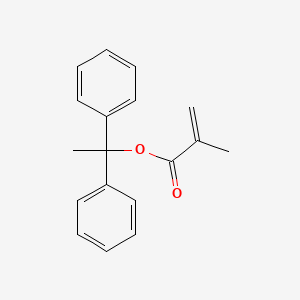
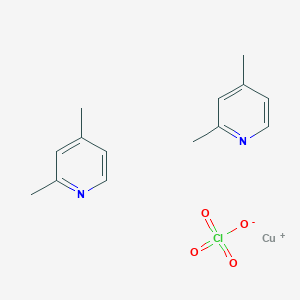
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
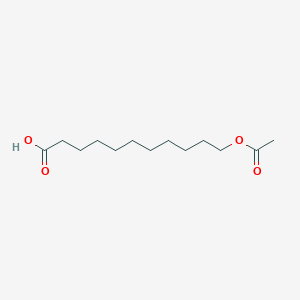
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
